

An In-Depth Technical Guide to 3-(Chloromethyl)-5-phenylisoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Chloromethyl)-5-phenylisoxazole

Cat. No.: B076759

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Chloromethyl)-5-phenylisoxazole**, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document details its chemical identifiers, physical properties, and key experimental protocols, and explores its biological activities, offering a valuable resource for professionals in drug discovery and development.

Core Identifiers and Properties

3-(Chloromethyl)-5-phenylisoxazole is a substituted isoxazole characterized by a chloromethyl group at the 3-position and a phenyl group at the 5-position of the isoxazole ring. Accurate identification of this compound is crucial, and it is important to distinguish it from its positional isomer, 5-(Chloromethyl)-3-phenylisoxazole.

Identifier	Value
CAS Number	14731-10-3 [1]
Molecular Formula	C ₁₀ H ₈ CINO [1]
Molecular Weight	193.63 g/mol [1]
IUPAC Name	3-(chloromethyl)-5-phenyl-1,2-oxazole
Synonyms	Isoxazole, 3-(chloromethyl)-5-phenyl-[1]

Table 1: Core Identifiers for **3-(Chloromethyl)-5-phenylisoxazole**

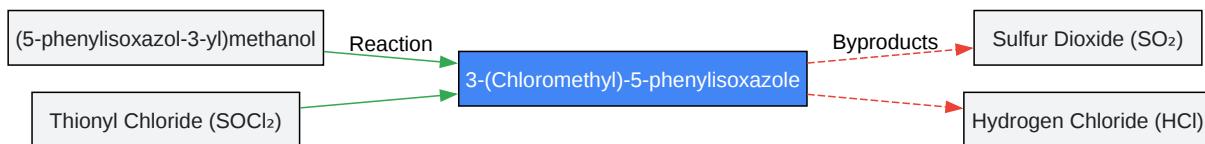

Property	Value
Melting Point	48-49.5 °C [1]
Boiling Point	337.6 °C at 760 mmHg [1]
Density	1.222 g/cm ³ [1]
Flash Point	158 °C [1]
Storage Temperature	2-8°C [1]

Table 2: Physicochemical Properties of **3-(Chloromethyl)-5-phenylisoxazole**

Synthesis and Reactivity

The chloromethyl group in **3-(Chloromethyl)-5-phenylisoxazole** serves as a reactive handle for a variety of nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules.

A common method for the synthesis of **3-(Chloromethyl)-5-phenylisoxazole** involves the reaction of (5-phenylisoxazol-3-yl)methanol with thionyl chloride.[\[2\]](#) This reaction effectively converts the hydroxyl group into a more reactive chloromethyl group.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-(Chloromethyl)-5-phenylisoxazole**.

Experimental Protocols

Protocol 1: Synthesis of **3-(Chloromethyl)-5-phenylisoxazole**

This protocol describes the synthesis of **3-(Chloromethyl)-5-phenylisoxazole** from (5-phenylisoxazol-3-yl)methanol.

Materials:

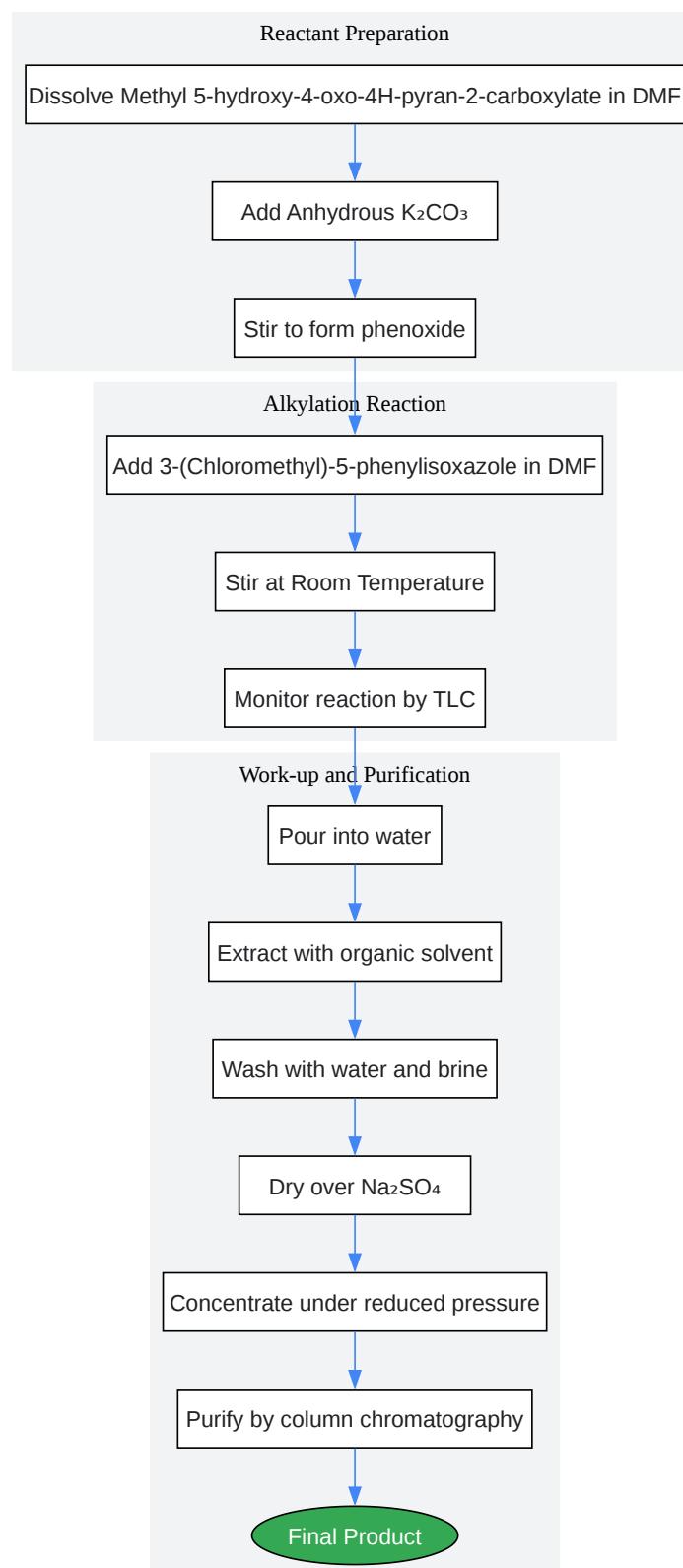
- (5-phenylisoxazol-3-yl)methanol
- Thionyl chloride (SOCl_2)
- Inert solvent (e.g., Dichloromethane)
- Stirring apparatus
- Reaction vessel with a reflux condenser and a gas trap

Procedure:

- Dissolve (5-phenylisoxazol-3-yl)methanol in an inert solvent within the reaction vessel under a dry atmosphere.
- Slowly add thionyl chloride to the solution while stirring. An exothermic reaction may occur, so cooling might be necessary.

- After the addition is complete, heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).
- Cool the reaction mixture to room temperature.
- Carefully quench the excess thionyl chloride with a suitable reagent (e.g., slow addition to ice-water).
- Extract the product with an organic solvent.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Alkylation of Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate


This protocol details the use of **3-(Chloromethyl)-5-phenylisoxazole** as an alkylating agent.[\[2\]](#) [\[3\]](#)

Materials:

- Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate
- **3-(Chloromethyl)-5-phenylisoxazole**
- Anhydrous potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Stirring apparatus
- Reaction vessel

Procedure:

- To a solution of Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate in DMF, add anhydrous potassium carbonate.
- Stir the mixture at room temperature for a short period to ensure the formation of the corresponding phenoxide.
- Add a solution of **3-(Chloromethyl)-5-phenylisoxazole** in DMF to the reaction mixture.
- Stir the reaction at room temperature until completion (monitoring by TLC is recommended). The reaction to yield methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate has been reported to have a yield of 51%.[\[2\]](#)
- Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting product by column chromatography.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for alkylation.

Biological Activity

While extensive biological data for **3-(Chloromethyl)-5-phenylisoxazole** is not widely published, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoxazoles have demonstrated a broad range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.

For instance, a structurally related compound, 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole, has been investigated for its anticancer properties. Studies have shown that some isoxazole derivatives exhibit cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma).[3] The proposed mechanism of action often involves the induction of apoptosis.[3]

Compound	Cell Line	IC ₅₀ (μM)
4j (Isoxazole derivative)	A549	19.56[3]

Table 3: Cytotoxic Activity of a Representative Isoxazole Derivative

It is plausible that **3-(Chloromethyl)-5-phenylisoxazole** could serve as a key intermediate for the synthesis of novel therapeutic agents with similar or enhanced biological activities. Further research is warranted to fully elucidate its pharmacological profile.

Conclusion

3-(Chloromethyl)-5-phenylisoxazole is a valuable and reactive building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the chloromethyl group allow for diverse chemical modifications. While direct biological data on this specific compound is limited, the broader class of isoxazole derivatives continues to be a fertile ground for drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of **3-(Chloromethyl)-5-phenylisoxazole** in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole | 343374-64-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Chloromethyl)-5-phenylisoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076759#3-chloromethyl-5-phenylisoxazole-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com